molecular formula C12H17N3O B1461263 1-(4-Aminophenyl)-3-cyclopentylurea CAS No. 1153357-42-6

1-(4-Aminophenyl)-3-cyclopentylurea

Cat. No.: B1461263
CAS No.: 1153357-42-6
M. Wt: 219.28 g/mol
InChI Key: NIVTZIGNCXJMHR-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-cyclopentylurea is an organic compound characterized by the presence of an aminophenyl group attached to a cyclopentylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-cyclopentylurea can be synthesized through a multi-step process involving the reaction of 4-nitrophenyl isocyanate with cyclopentylamine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-cyclopentylurea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like triethylamine.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ureas with various functional groups.

Scientific Research Applications

1-(4-Aminophenyl)-3-cyclopentylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(4-Aminophenyl)-3-phenylurea: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness: 1-(4-Aminophenyl)-3-cyclopentylurea is unique due to its specific combination of an aminophenyl group and a cyclopentylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(4-aminophenyl)-3-cyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVTZIGNCXJMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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